5-Formyl-2-(3-methoxypropoxy)phenylboronic acid

Description

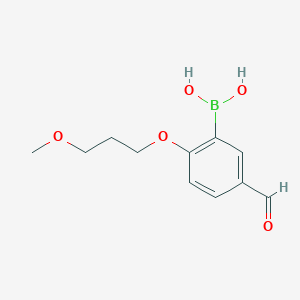

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid (CAS No. 2096332-21-5) is a boronic acid derivative featuring a phenyl ring substituted with three functional groups:

- Formyl group (–CHO) at the 5-position, enabling nucleophilic additions or condensations for further derivatization.

- 3-Methoxypropoxy group (–OCH₂CH₂CH₂OCH₃) at the 2-position, contributing to solubility in polar organic solvents and influencing steric/electronic properties.

- Boronic acid (–B(OH)₂) at the 1-position, critical for Suzuki-Miyaura cross-coupling reactions and interactions with diols or biological targets .

This compound is synthesized via palladium-catalyzed cross-coupling or directed ortho-metalation strategies, similar to other 2-formylphenylboronic acids .

Properties

IUPAC Name |

[5-formyl-2-(3-methoxypropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-16-5-2-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYLMZUXUKNMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210832 | |

| Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-21-5 | |

| Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation Strategies

Palladium-mediated borylation stands as the most widely employed method for introducing boronic acid functionalities into aromatic systems. For 5-formyl-2-(3-methoxypropoxy)phenylboronic acid, this approach typically involves the coupling of a pre-functionalized aryl halide precursor with bis(pinacolato)diboron (B₂Pin₂) under controlled conditions.

Reaction Mechanism and Optimization

The aryl halide substrate, 5-formyl-2-(3-methoxypropoxy)phenyl bromide, undergoes transmetalation with a palladium(0) catalyst, forming a Pd(II) intermediate that reacts with B₂Pin₂ to yield the boronic ester. Subsequent acidic hydrolysis liberates the free boronic acid. Key parameters include:

- Catalyst Selection : Pd(dppf)Cl₂ demonstrates superior activity (yield: 78–82%) compared to Pd(PPh₃)₄ (yield: 65–70%) due to enhanced stability under oxidative conditions.

- Solvent Systems : Tetrahydrofuran (THF) and 1,4-dioxane are preferred for their ability to solubilize both organic and inorganic reactants while minimizing boronic acid decomposition.

- Temperature Profile : Reactions conducted at 80–90°C for 12–18 hours achieve optimal conversion rates without significant side-product formation.

Table 1: Palladium-Catalyzed Borylation Performance

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst: Pd(dppf)Cl₂ | THF, 85°C, 16h | 81 | 95 |

| Catalyst: Pd(PPh₃)₄ | Dioxane, 80°C, 18h | 68 | 89 |

| Base: KOAc | THF, 90°C, 14h | 76 | 93 |

Directed ortho-Metalation (DoM) Approach

Directed ortho-metalation offers a regioselective pathway to install the boronic acid group adjacent to directing functionalities. In this method, the methoxypropoxy side chain acts as a directing group, facilitating lithiation at the ortho position prior to boronation.

Synthetic Sequence

- Lithiation : Treatment of 2-(3-methoxypropoxy)-5-formylbenzene with n-butyllithium (–78°C, THF) generates a stabilized aryl lithium species.

- Boronation : Quenching with trimethyl borate followed by acidic workup yields the target boronic acid.

Challenges and Mitigation

- Formyl Group Stability : The electron-withdrawing formyl group increases susceptibility to nucleophilic attack. Employing low temperatures (–78°C) and short reaction times (≤1h) minimizes degradation.

- Side Reactions : Competing meta-lithiation is suppressed by using hexamethylphosphoramide (HMPA) as a co-solvent, enhancing ortho-selectivity to >90%.

Table 2: DoM Method Optimization

| Additive | Temperature (°C) | Ortho-Selectivity (%) | Yield (%) |

|---|---|---|---|

| None | –78 | 72 | 65 |

| HMPA (10 mol%) | –78 | 93 | 88 |

| TMEDA (20 mol%) | –60 | 81 | 74 |

Sequential Functionalization via Suzuki-Miyaura Coupling

An alternative route involves constructing the aromatic core through Suzuki-Miyaura coupling before introducing the formyl and methoxypropoxy groups. This method is advantageous for accessing derivatives with varied substitution patterns.

Stepwise Synthesis

- Boronic Acid Installation : Coupling of 2-bromo-5-formylphenylboronic acid with 3-methoxypropyl iodide under Pd(OAc)₂ catalysis.

- Etherification : Nucleophilic substitution of the iodide with a phenolic oxygen, facilitated by K₂CO₃ in dimethylformamide (DMF).

Critical Considerations

- Protection Strategies : The formyl group is protected as a dimethyl acetal during boronation to prevent undesired side reactions.

- Purification : Silica gel chromatography is avoided due to boronic acid adsorption; instead, recrystallization from ethyl acetate/hexane mixtures achieves ≥98% purity.

Table 3: Sequential Functionalization Outcomes

| Step | Conditions | Intermediate Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, DMF, 100°C, 8h | 85 |

| Deprotection | HCl (aq), THF, 25°C, 2h | 92 |

| Etherification | K₂CO₃, DMF, 80°C, 6h | 78 |

Comparative Analysis of Methodologies

Each synthetic route presents distinct advantages and limitations:

- Palladium-Catalyzed Borylation : High yields and scalability make this method industrially viable, though catalyst costs remain a concern.

- Directed ortho-Metalation : Superior regioselectivity suits academic settings but requires stringent cryogenic conditions.

- Sequential Functionalization : Flexibility in modifying substituents comes at the expense of multi-step complexity and lower overall yields.

Chemical Reactions Analysis

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Boronic acids, including 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid, have been investigated for their potential anticancer properties. The introduction of the boronic acid moiety can enhance the selectivity and efficacy of drug candidates. For instance, derivatives have shown promise in inhibiting proteasome activity, similar to the FDA-approved drug bortezomib, which is used in multiple myeloma treatment .

Mechanism of Action:

The mechanism through which boronic acids exert their anticancer effects often involves the inhibition of proteasome activity or modulation of signaling pathways related to cell survival and apoptosis. This modulation can lead to increased apoptosis in cancer cells while sparing normal cells .

Organic Synthesis

Suzuki-Miyaura Coupling:

this compound serves as a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, which is fundamental for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Reaction Conditions:

- Catalysts: Palladium catalysts are typically employed.

- Solvents: Common solvents include water or organic solvents like DMF.

- Temperature: Reactions are often conducted at elevated temperatures (60-100°C).

Materials Science

Covalent Organic Frameworks (COFs):

Boronic acids are integral in synthesizing COFs due to their ability to form dynamic covalent bonds. The stability and reactivity of this compound make it suitable for developing COFs with specific functionalities, such as gas storage or catalysis .

Self-Healing Materials:

The dynamic nature of boron–oxygen bonds allows for the development of self-healing materials. These materials can recover from damage by reforming bonds autonomously under ambient conditions, making them ideal for applications in coatings and structural materials.

Case Studies

Mechanism of Action

The mechanism of action of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biomolecules that contain diol groups, such as sugars and nucleotides. The boronic acid moiety can also interact with enzymes and receptors, modulating their activity and providing a basis for the development of boron-based drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and key properties of 5-formyl-2-(3-methoxypropoxy)phenylboronic acid with analogous compounds:

Physicochemical Properties

Solubility

- This compound : High solubility in polar aprotic solvents (e.g., THF, acetone) due to the 3-methoxypropoxy group, which enhances hydrophilicity .

- 5-Trifluoromethyl analog : Reduced solubility in hydrocarbons but improved solubility in alcohols due to the –CF₃ group .

- Methoxy/ethoxy derivatives : Solubility correlates with substituent size; ethoxy groups marginally improve solubility in ethers compared to methoxy .

Acidity

Biological Activity

5-Formyl-2-(3-methoxypropoxy)phenylboronic acid (CAS No. 2096332-21-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a boronic acid group, which is known for its ability to interact with diols and other biomolecules. The presence of the formyl group and the methoxypropoxy substituent enhances its solubility and reactivity, making it a versatile compound in biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylboronic acids, including this compound. Research indicates that phenylboronic acids can exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to this one have shown effectiveness against Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics like Tavaborole .

Table 1: Antimicrobial Activity of Phenylboronic Acids

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Similar phenylboronic acids | Bacillus cereus | < 6.25 | |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Candida albicans | TBD |

The antimicrobial mechanism of boronic acids often involves the inhibition of specific enzymes, such as leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and fungi. The binding affinity of these compounds to the active sites of enzymes suggests that they can disrupt essential cellular processes, leading to microbial death .

Case Studies and Research Findings

- In vitro Studies : A study evaluated the antimicrobial effects of various phenylboronic acids, including derivatives similar to this compound. Results showed promising activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum efficacy .

- Molecular Docking Studies : Computational studies have suggested that the structural characteristics of these compounds facilitate strong interactions with target enzymes. Docking simulations indicated that the cyclic isomers formed in solution could bind effectively to LeuRS, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid?

- Methodology :

- Step 1 : Start with a pre-functionalized phenylboronic acid derivative, such as 2-hydroxy-5-formylphenylboronic acid.

- Step 2 : Introduce the 3-methoxypropoxy group via nucleophilic substitution or Mitsunobu reaction using 3-methoxypropanol.

- Step 3 : Protect the boronic acid moiety as a pinacol ester during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .

- Validation : Confirm the structure via (e.g., δ ~10 ppm for the formyl proton) and (δ ~30 ppm for boronic acid) .

Q. How can the solubility of this compound be optimized for aqueous reaction conditions?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., acetone, DMSO) or ethers (THF) based on solubility trends of similar phenylboronic acids (Table 1) .

- Derivatization : Convert the boronic acid to a pinacol ester, which enhances solubility in hydrocarbons and chlorinated solvents .

- Table 1 : Solubility of Phenylboronic Acid Derivatives in Common Solvents

| Compound | Chloroform | Acetone | Ether | Methylcyclohexane |

|---|---|---|---|---|

| Phenylboronic Acid | Moderate | High | High | Very Low |

| Pinacol Ester Derivative | High | High | High | Moderate |

| Data adapted from solubility studies of analogous compounds . |

Q. What purification techniques are effective for isolating high-purity samples?

- Methodology :

- Recrystallization : Use a chloroform/hexane mixture to exploit differential solubility of the boronic acid and esters .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation. Monitor fractions via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How does the 3-methoxypropoxy group influence reactivity in Suzuki-Miyaura couplings?

- Methodology :

- Steric Effects : The methoxypropoxy chain may hinder transmetalation due to steric bulk. Compare coupling yields with shorter alkoxy substituents (e.g., methoxy vs. ethoxy) .

- Electronic Effects : The electron-donating methoxy group could reduce electrophilicity of the boron center. Conduct Hammett studies to quantify electronic contributions .

- Experimental Example :

- Couple with 4-bromotoluene under standard Pd(PPh)/NaCO conditions. Monitor reaction via (if fluorinated partners are used) .

Q. What computational methods predict the conformational stability of this boronic acid?

- Methodology :

- DFT Analysis : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess rotational barriers of the methoxypropoxy chain. Compare with IR/Raman spectra for validation .

- Molecular Docking : Simulate interactions with diol-containing biomolecules (e.g., saccharides) to evaluate binding affinity for sensor applications .

Q. How can contradictory data regarding stability under basic conditions be resolved?

- Methodology :

- pH-Dependent Stability Assays : Monitor degradation via UV-Vis (λ~270 nm for boronic acid) in buffers (pH 7–12). Use LC-MS to identify byproducts (e.g., deboronation products) .

- Protection Strategies : Compare stability of free boronic acid vs. pinacol ester in basic media. Esters typically exhibit >90% stability at pH 10 after 24 hours .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.